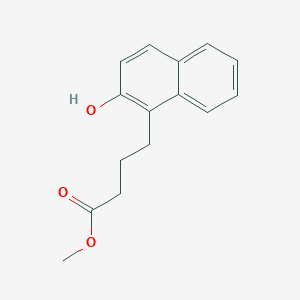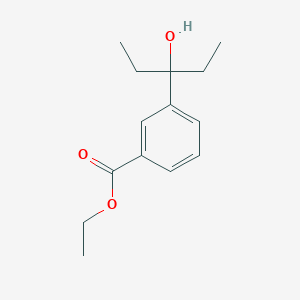![molecular formula C29H30N4O B15161296 Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N'-(2-methyl-4-quinolinyl)- CAS No. 676446-95-0](/img/structure/B15161296.png)
Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N'-(2-methyl-4-quinolinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N’-(2-methyl-4-quinolinyl)- is a complex organic compound with the molecular formula C29H30N4O and a molecular weight of 450.583 This compound is notable for its unique structure, which includes a quinoline moiety, a pyrrolidine ring, and a diphenylethyl group
準備方法
The synthesis of Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N’-(2-methyl-4-quinolinyl)- can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water, which is a mild and efficient method . This reaction does not require organic co-solvents and can be performed under environmentally friendly conditions. Industrial production methods often involve the reaction of isocyanates or carbamoyl chlorides with ammonia, although these methods may not be as environmentally friendly .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
科学的研究の応用
Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N’-(2-methyl-4-quinolinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N’-(2-methyl-4-quinolinyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar compounds to Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N’-(2-methyl-4-quinolinyl)- include:
Urea, N,N’-dimethyl-N,N’-diphenyl-: This compound has a similar urea backbone but different substituents, leading to distinct chemical and biological properties.
Other quinoline derivatives: Compounds with a quinoline moiety often share similar biological activities but differ in their specific interactions and effects. The uniqueness of Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N’-(2-methyl-4-quinolinyl)- lies in its combination of structural features, which confer specific properties and applications not found in other compounds.
特性
CAS番号 |
676446-95-0 |
|---|---|
分子式 |
C29H30N4O |
分子量 |
450.6 g/mol |
IUPAC名 |
1-[1-(2,2-diphenylethyl)pyrrolidin-3-yl]-3-(2-methylquinolin-4-yl)urea |
InChI |
InChI=1S/C29H30N4O/c1-21-18-28(25-14-8-9-15-27(25)30-21)32-29(34)31-24-16-17-33(19-24)20-26(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-15,18,24,26H,16-17,19-20H2,1H3,(H2,30,31,32,34) |
InChIキー |
CRTFHNZNUSVPFV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)NC3CCN(C3)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B15161222.png)
![5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene](/img/structure/B15161226.png)
![3-Methoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15161229.png)

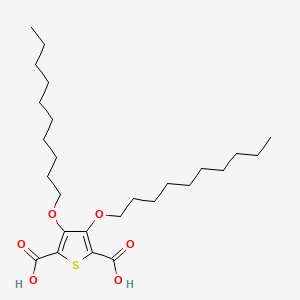

![2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde](/img/structure/B15161248.png)
diphenylsilane](/img/structure/B15161260.png)
![1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine](/img/structure/B15161265.png)
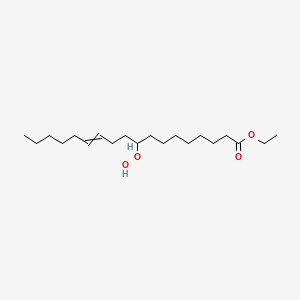
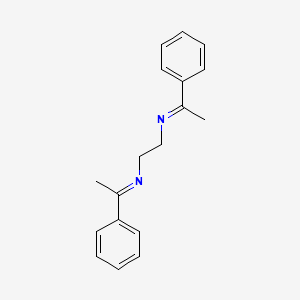
![1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15161278.png)
